molecular formula C3H7O3S3- B220861 2,3-Disulfanyl-1-propanesulfonate

2,3-Disulfanyl-1-propanesulfonate

Cat. No. B220861
M. Wt: 187.3 g/mol
InChI Key: JLVSRWOIZZXQAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Disulfanyl-1-propanesulfonate, also known as 2,3-Dimercaptopropane-1-sulfonate (DMPS), is a chelating agent that is widely used in scientific research. It is a sulfur-containing compound that has the ability to bind to heavy metals and other toxic substances, facilitating their elimination from the body. DMPS is a water-soluble compound that is easily absorbed by the body, making it a popular choice for laboratory experiments.

Mechanism of Action

DMPS works by binding to heavy metals and other toxic substances in the body, forming stable complexes that are easily eliminated through urine or feces. DMPS has been shown to have a higher affinity for mercury than other chelating agents, making it an effective treatment for mercury toxicity.
Biochemical and Physiological Effects:
DMPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, reduce oxidative stress, and improve immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPS is its water solubility, which makes it easy to administer in laboratory experiments. DMPS has also been shown to be effective in removing heavy metals from the body, making it a popular choice for toxicology studies. However, DMPS has some limitations, such as its potential to cause kidney damage if not used properly.

Future Directions

There are several future directions for research on DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to heavy metal toxicity. Additionally, research is needed to better understand the long-term effects of DMPS use and to develop new methods for monitoring heavy metal toxicity in the body.

Synthesis Methods

DMPS can be synthesized by reacting 2,3-dibromopropanesulfonic acid with sodium hydrosulfide in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

DMPS has been extensively used in scientific research for its chelating properties. It has been used to remove heavy metals such as mercury, lead, and arsenic from the body. DMPS has also been used in the treatment of heavy metal poisoning and has shown promising results in clinical trials.

properties

IUPAC Name

2,3-bis(sulfanyl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSRWOIZZXQAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O3S3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(sulfanyl)propane-1-sulfonate

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